![molecular formula C16H18N4O B2768284 N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]cyclopropanecarboxamide CAS No. 1798632-46-8](/img/structure/B2768284.png)

N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

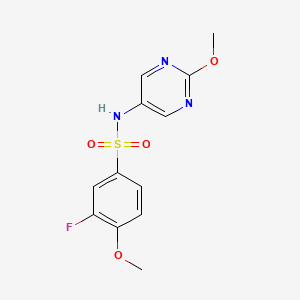

Beschreibung

“N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]cyclopropanecarboxamide” is a compound that is related to the class of triazolopyrazines . It is associated with the development of the piperazine-fused triazoles . This compound is a building block in medicinal chemistry .

Synthesis Analysis

The synthesis of this compound involves various chemical transformations such as hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis

The molecular structure of this compound is based on the [1,2,4]triazolo[4,3-a]pyrazine platform . The structure forms the resulting compound libraries with yields and methods used for their preparation .Chemical Reactions Analysis

The chemical reactions involving this compound are associated with the formation of N-nitroso-triazolopyrazine (NTTP) and its precursor triazolopyrazine . The reactions were studied using liquid chromatography and mass spectrometry .Wissenschaftliche Forschungsanwendungen

- Research has shown that derivatives of this compound exhibit promising anticancer properties. They may interfere with cancer cell growth, proliferation, and metastasis. Mechanisms of action include inhibition of specific enzymes or signaling pathways involved in cancer progression .

- Some derivatives of this compound have demonstrated antimicrobial activity against bacteria, fungi, and other pathogens. They could potentially serve as novel antimicrobial agents in the fight against drug-resistant infections .

- Certain derivatives exhibit analgesic (pain-relieving) and anti-inflammatory properties. These compounds may modulate pain pathways or reduce inflammation, making them relevant for pain management and inflammatory conditions .

- Antioxidants protect cells from oxidative damage caused by free radicals. Some derivatives of this compound have antioxidant activity, which could be beneficial for overall health and disease prevention .

- Researchers have explored the antiviral potential of these derivatives. They may inhibit viral replication or entry into host cells, making them candidates for antiviral drug development .

- Derivatives of this compound have been investigated as enzyme inhibitors. Examples include carbonic anhydrase inhibitors (relevant for conditions like glaucoma), cholinesterase inhibitors (used in Alzheimer’s disease treatment), and alkaline phosphatase inhibitors (important for bone health) .

- Additionally, some derivatives exhibit anti-lipase activity (relevant for obesity and lipid metabolism) and aromatase inhibition (relevant for hormone-related cancers) .

Anticancer Activity

Antimicrobial Properties

Analgesic and Anti-Inflammatory Effects

Antioxidant Potential

Antiviral Activity

Enzyme Inhibitors

These applications highlight the versatility of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines in drug design and development. Researchers continue to explore their structure-activity relationships and conduct in silico studies to optimize their pharmacokinetic properties. Hopefully, this information assists researchers in developing new target-oriented drugs for multifunctional diseases . If you need further details or have additional questions, feel free to ask! 😊

Zukünftige Richtungen

Wirkmechanismus

Mode of Action

Given its structural features, it is likely that it binds to its target(s) and modulates their activity, leading to changes in cellular processes .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it affects. Based on its structure, it may influence pathways involving triazolo-pyridine derivatives .

Pharmacokinetics

Its bioavailability, half-life, metabolism, and excretion rates remain to be determined .

Eigenschaften

IUPAC Name |

N-[3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O/c21-16(11-7-8-11)17-13-5-3-4-12(10-13)15-19-18-14-6-1-2-9-20(14)15/h3-5,10-11H,1-2,6-9H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRDDRYYJNEKRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NN=C2C3=CC(=CC=C3)NC(=O)C4CC4)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]cyclopropanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(2-bromobenzylidene)acetohydrazide](/img/structure/B2768201.png)

![N-ethyl-N-({[3-(pyrrolidin-1-yl)phenyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B2768206.png)

![1-[4-(Hydroxymethyl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B2768216.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2768218.png)

![N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2768219.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2768220.png)

![N-(4-chlorobenzyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonamide](/img/structure/B2768222.png)